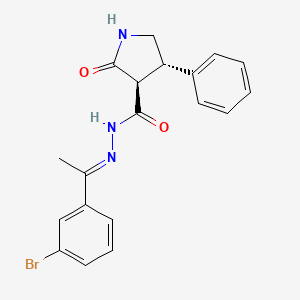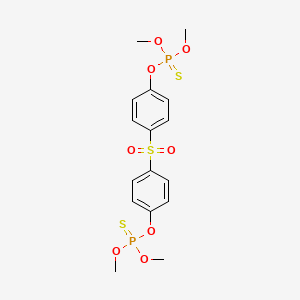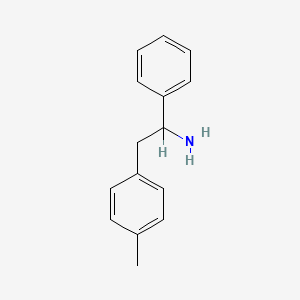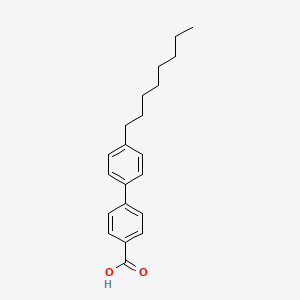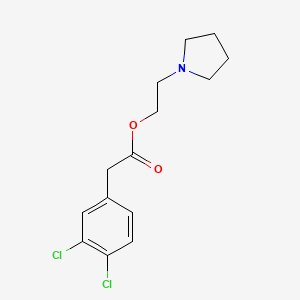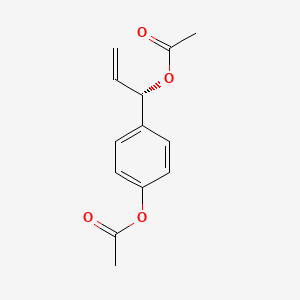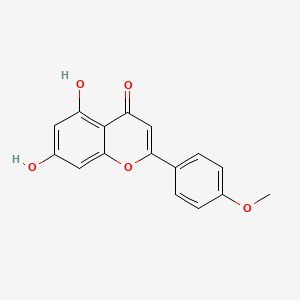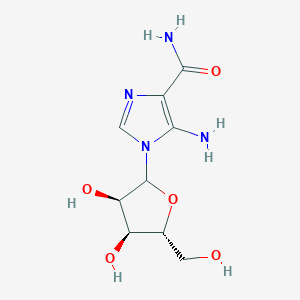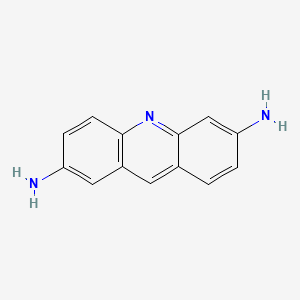
Acridine, 2,6-diamino-(8CI)
説明
Acridine, 2,6-diamino- (8CI) is a biochemical.
科学的研究の応用
Synthesis and Structural Analysis
- Novel derivatives of acridine have been synthesized for various applications, including the development of 9-amino-3-substituted-1,2,3,4-acridin-1-one derivatives and 9,14-diamino-7-substituted-7,8-dihydroquinolino[2,3-a]acridine derivatives. These compounds were characterized using elemental analysis, infrared, mass spectrometry, and NMR spectra (Han et al., 2009).
Biomedical Applications
- Acridines have been applied in cancer therapy and gene delivery due to their interaction with nucleic acids and proteins. They have also shown potential in treating neurodegenerative diseases, inflammation, and immunological disorders (Ježek et al., 2017).
Antimalarial Applications
- 9-anilinoacridines have been investigated for their antimalarial properties, specifically targeting Plasmodium falciparum. Modifications on the acridine ring, like 3,6-diamino substitution, have been shown to improve parasiticidal activity (Auparakkitanon et al., 2003).
Synthesis Methodologies
- Methods have been developed for synthesizing trisubstituted acridines, which are useful in various scientific applications. This includes the formation of 3,6,9-triaminoacridine and understanding the reaction mechanisms involved (Matejová et al., 2015).
Fluorescence Properties
- The fluorescence properties of monoaminoacridines and 2-aminoacridine-derivatives have been studied, especially for their application in detecting and identifying nucleic acids in living and fixed cells (Wittekind, 1973).
Bacteriostatic Activity
- Acridine derivatives, such as 2,8-diaminoacridine, have been studied for their bacteriostatic activity. Their chemical constitution plays a significant role in their bacteriostatic properties (Fischer et al., 1956).
DNA Intercalation and Topoisomerase Inhibition
- Acridine derivatives are researched for their ability to intercalate DNA and inhibit topoisomerase enzymes, making them potential candidates for anticancer drugs (Denny, 2002).
DNA Nanostructures
- Acridine derivatives have been utilized in creating DNA nanostructures through intercalation and click chemistry, resulting in structures with redox active, conductive, and fluorescent properties (Hafshejani et al., 2015).
Cyclin-Dependent Kinase Inhibition
- 2,6-diamino-3-acylpyridines, designed as CDK inhibitors, showed potent inhibitory activities against cellular proliferation in various tumor cells, indicating their potential in cancer therapy (Lin et al., 2005).
特性
IUPAC Name |
acridine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-3-4-12-9(6-10)5-8-1-2-11(15)7-13(8)16-12/h1-7H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNLREBQOMGJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187670 | |
| Record name | Acridine, 2,6-diamino- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acridine, 2,6-diamino-(8CI) | |
CAS RN |
3407-94-1 | |
| Record name | 2,6-Acridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3407-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine, 3,7-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003407941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, 2,6-diamino- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



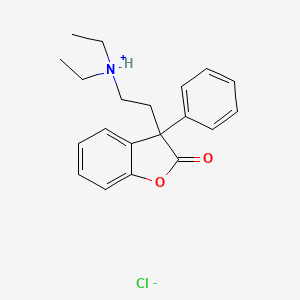
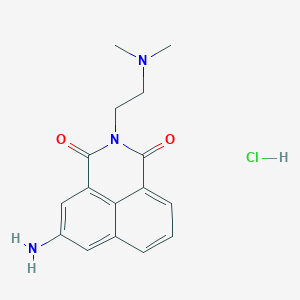
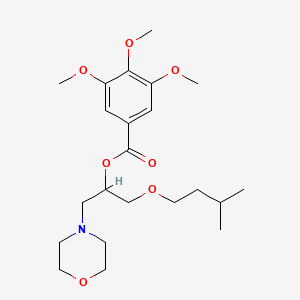
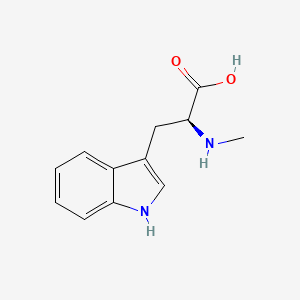
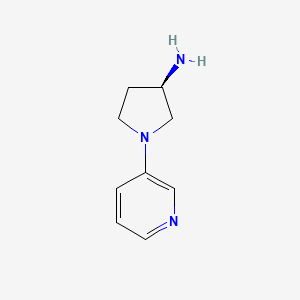
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
